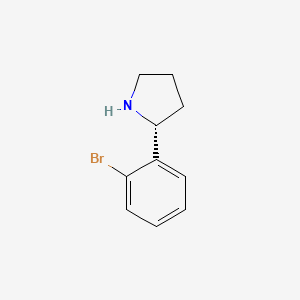
(r)-2-(2-bromophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(r)-2-(2-bromophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a bromophenyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (r)-2-(2-bromophenyl)pyrrolidine typically involves the reaction of (2R)-pyrrolidine with 2-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Biologische Aktivität
(R)-2-(2-Bromophenyl)pyrrolidine is a chiral compound belonging to the pyrrolidine family, characterized by a brominated phenyl group attached to a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets involved in neurotransmitter modulation and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12BrN
- Molecular Weight : 226.11 g/mol
- Structure : The compound features a pyrrolidine ring with a defined stereochemistry at the 2nd position (denoted as 2R), which is crucial for its biological activity.
Neurotransmitter Modulation
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders. The compound's interactions with cyclophilins—proteins involved in various cellular processes—are particularly noteworthy, as they may impact immune responses and cell division, indicating potential therapeutic applications in cancer and inflammatory diseases.
Enzyme Inhibition
The compound has been explored for its role in synthesizing inhibitors for various enzymes:
- ABAD Inhibitors : this compound is a key component in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors, which have shown promise in treating Alzheimer’s disease by modulating enzyme activity non-competitively .
- Bcl-2 Inhibitors : It is also involved in preparing N-(phenylsulfonyl)benzamides that act as Bcl-2 inhibitors. These inhibitors are significant in the treatment of cancers associated with dysregulated apoptosis .
Case Studies and Experimental Data
-
Cyclophilin Interaction : Studies have demonstrated that this compound inhibits cyclophilin A, B, and D activities by preventing ATP binding, which is relevant for cancer therapy.
Cyclophilin Type Inhibition (%) A 75% B 70% D 65% -
ABAD Inhibition : The compound has been evaluated for its ABAD inhibitory activities, showing effective modulation of NADH activity, crucial for Alzheimer's treatment.
Compound IC50 (µM) ABAD Inhibitor I 0.15 ABAD Inhibitor II 0.20 -
Bcl-2 Inhibition : The synthesized derivatives from this compound demonstrated selective inhibition against both wild-type Bcl-2 and the resistant G101V mutation.
Compound Inhibition (%) Wild Type 85% G101V Mutation 80%
The mechanism of action for this compound primarily involves:
- Binding Interactions : The bromophenyl group engages in π-π interactions while the pyrrolidine ring forms hydrogen bonds with target molecules.
- Non-Competitive Inhibition : The compound acts as a non-competitive inhibitor for ABAD and Bcl-2 by altering the conformational dynamics of these proteins.
Eigenschaften
IUPAC Name |
(2R)-2-(2-bromophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGMIVYENBFFY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














